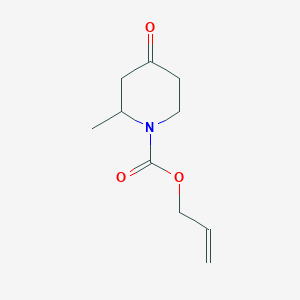

Allyl 2-methyl-4-oxopiperidine-1-carboxylate

CAS No.: 849928-31-0

Cat. No.: VC3398098

Molecular Formula: C10H15NO3

Molecular Weight: 197.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 849928-31-0 |

|---|---|

| Molecular Formula | C10H15NO3 |

| Molecular Weight | 197.23 g/mol |

| IUPAC Name | prop-2-enyl 2-methyl-4-oxopiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C10H15NO3/c1-3-6-14-10(13)11-5-4-9(12)7-8(11)2/h3,8H,1,4-7H2,2H3 |

| Standard InChI Key | ZZRNPBJRDDHTEN-UHFFFAOYSA-N |

| SMILES | CC1CC(=O)CCN1C(=O)OCC=C |

| Canonical SMILES | CC1CC(=O)CCN1C(=O)OCC=C |

Introduction

Chemical Structure and Fundamental Properties

Allyl 2-methyl-4-oxopiperidine-1-carboxylate (C₁₀H₁₅NO₃) is a heterocyclic organic compound containing a six-membered piperidine ring with multiple functional group substitutions. The compound features a ketone group at the 4-position, a methyl substituent at the 2-position, and an allyl carboxylate group attached to the nitrogen atom at position 1 . The molecular weight of this compound is 197.23 g/mol, as determined by computational methods .

The compound is also known by several synonyms, including:

-

prop-2-enyl 2-methyl-4-oxopiperidine-1-carboxylate

-

prop-2-en-1-yl 2-methyl-4-oxopiperidine-1-carboxylate

Structural Characteristics

The structural backbone of Allyl 2-methyl-4-oxopiperidine-1-carboxylate consists of a piperidine ring with the following key features:

-

A carbonyl (C=O) group at the 4-position, creating a ketone functionality

-

A methyl substituent at the 2-position, introducing chirality to the molecule

-

An allyl carboxylate (allyloxycarbonyl or Alloc) protecting group attached to the nitrogen atom

This structural arrangement confers specific reactivity patterns, particularly at the carbonyl group, which serves as a potential site for nucleophilic addition reactions. The chiral center at the 2-position introduces stereochemical considerations in both synthesis and reactivity.

Synthetic Methodologies

General Synthetic Approaches

While the search results don't provide direct synthetic methods specifically for Allyl 2-methyl-4-oxopiperidine-1-carboxylate, similar N-protected 4-oxopiperidine derivatives have established synthetic routes that can be adapted. Synthetic strategies for related compounds typically involve either:

-

Direct N-protection of a preformed 2-methyl-4-oxopiperidine with allyl chloroformate

-

Oxidation of the corresponding 4-hydroxypiperidine derivative

-

Ring-forming reactions from appropriate acyclic precursors

Analogous Synthetic Methods

The synthesis of related compounds such as tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate provides valuable insights into potential synthetic routes. For example, search result describes the synthesis of (S)-tert-butyl 2-methyl-4-oxopiperidine-1-carboxylate from benzyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate through a hydrogenation process using palladium on carbon in the presence of di-tert-butyl dicarbonate .

This approach suggests that Allyl 2-methyl-4-oxopiperidine-1-carboxylate could potentially be synthesized through similar protecting group manipulation strategies, replacing the tert-butyloxycarbonyl (Boc) group with an allyloxycarbonyl (Alloc) group.

Chemical Reactivity and Transformations

Carbonyl Reactivity

The 4-oxo (ketone) functionality in Allyl 2-methyl-4-oxopiperidine-1-carboxylate represents a primary site for chemical transformations. Based on information about related compounds, several reaction types are particularly relevant:

-

Nucleophilic addition reactions at the carbonyl carbon

-

Reduction to the corresponding alcohol

-

Wittig and related olefination reactions

-

Enolate formation and subsequent α-functionalization

Research on similar compounds indicates that the 4-oxo group can undergo reactions with various nucleophiles. For instance, search result describes the reaction of (S)-2-methyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester with allylmagnesium bromide, resulting in nucleophilic addition at the carbonyl position .

Olefination Reactions

The 4-oxo group in 4-oxopiperidine derivatives can participate in olefination reactions to generate unsaturated systems. In related compounds, Wittig-type reactions have been employed to convert the ketone to exocyclic double bonds. For example, search result describes the transformation of tert-butyl (2S)-2-methyl-4-oxopiperidine-1-carboxylate to tert-butyl (2S,4E)- and tert-butyl (2S,4Z)-4-(2-methoxy-2-oxoethylidene)-2-methylpiperidine-1-carboxylate using methyl (dimethoxyphosphoryl)acetate .

Protecting Group Manipulations

The allyloxycarbonyl (Alloc) protecting group on the nitrogen atom offers specific advantages in synthetic sequences, particularly its orthogonality to other common protecting groups. This group can be selectively removed under mild conditions using palladium(0) catalysts and nucleophilic scavengers, making it valuable in complex synthetic sequences requiring selective deprotection steps.

Applications in Organic and Medicinal Chemistry

Building Block for Complex Molecules

Compounds like Allyl 2-methyl-4-oxopiperidine-1-carboxylate serve as valuable building blocks in organic synthesis. The piperidine ring is a common structural motif in many natural products and pharmaceutically active compounds. The functionalized nature of this compound, featuring both a reactive carbonyl group and a protected nitrogen, makes it particularly useful in diverse synthetic applications.

Comparative Analysis with Related Compounds

Structural Analogs

Table 1: Comparison of Allyl 2-methyl-4-oxopiperidine-1-carboxylate with Related Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| Allyl 2-methyl-4-oxopiperidine-1-carboxylate | C₁₀H₁₅NO₃ | 197.23 | Allyloxycarbonyl group at N-1 position |

| tert-Butyl 2-methyl-4-oxopiperidine-1-carboxylate | C₁₁H₁₉NO₃ | 213.28 | tert-Butyloxycarbonyl group at N-1 position |

| Benzyl 2-methyl-4-oxopiperidine-1-carboxylate | C₁₄H₁₇NO₃ | 247.29 | Benzyloxycarbonyl group at N-1 position |

The primary structural differences among these analogs lie in the protecting group attached to the nitrogen atom. These different protecting groups confer distinct chemical properties, particularly regarding deprotection conditions and stability under various reaction conditions.

Reactivity Comparisons

For example, the allyloxycarbonyl group in Allyl 2-methyl-4-oxopiperidine-1-carboxylate provides unique synthetic opportunities due to its specific deprotection conditions that are orthogonal to those required for tert-butyloxycarbonyl or benzyloxycarbonyl groups.

Stereoselective Aspects and Chirality

Stereochemical Considerations

The presence of a methyl substituent at the 2-position introduces a stereogenic center in Allyl 2-methyl-4-oxopiperidine-1-carboxylate. This chirality has important implications for both synthesis and biological activity. While the search results don't specifically address the stereochemistry of this exact compound, research on related compounds provides relevant insights.

For instance, copper-catalyzed enantioselective addition reactions to N-protected dehydropiperidones have been developed to generate enantiomerically enriched 2-substituted-4-piperidones with high yield and stereoselectivity . These methodologies could potentially be applied to synthesize stereochemically pure forms of Allyl 2-methyl-4-oxopiperidine-1-carboxylate or its precursors.

Stereoselective Synthetic Approaches

Research mentioned in search result describes approaches for the asymmetric synthesis of N-acyl dehydropiperidones using chiral auxiliary strategies. These methods involve the use of a chiral auxiliary attached to the carboxylate group, directing the stereochemical outcome of subsequent reactions .

Additionally, the search results mention copper/phosphoramidite-catalyzed additions of organozinc reagents and trimethylaluminium to generate enantiomerically enriched 2-substituted-4-piperidones . Such catalytic approaches represent modern strategies for accessing stereochemically defined piperidine derivatives.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume